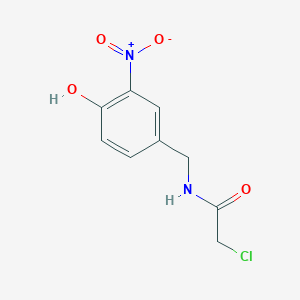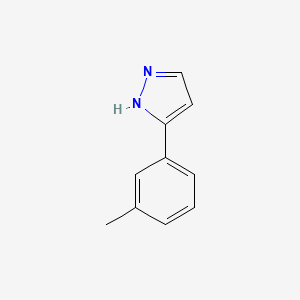![molecular formula C18H13N5O2 B2372000 N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide CAS No. 951897-82-8](/img/structure/B2372000.png)
N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a tetrazole ring and a benzoxepine moiety, which are known for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
The synthesis of N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile.
Coupling with Benzoxepine: The tetrazole derivative is then coupled with a benzoxepine derivative through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane (DCM).
Analyse Des Réactions Chimiques
N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized using strong oxidizing agents, leading to the formation of tetrazole N-oxides.
Reduction: The compound can be reduced under hydrogenation conditions to yield reduced tetrazole derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tetrazole nitrogen can be replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a xanthine oxidase inhibitor, which could be useful in treating conditions like gout and hyperuricemia.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets. For example, as a xanthine oxidase inhibitor, it binds to the enzyme’s active site, preventing the oxidation of hypoxanthine to xanthine and xanthine to uric acid. This inhibition reduces the production of uric acid, which is beneficial in treating gout .
Comparaison Avec Des Composés Similaires
N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide can be compared with other tetrazole-containing compounds such as:
N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide: This compound also features a tetrazole ring and is known for its xanthine oxidase inhibitory activity.
Oteseconazole and Quilseconazole: These compounds are antifungal agents that inhibit cytochrome P450 enzymes.
The uniqueness of this compound lies in its specific combination of the tetrazole and benzoxepine moieties, which confer distinct biological activities and potential therapeutic applications.
Propriétés
IUPAC Name |
N-[3-(tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O2/c24-18(14-8-9-25-17-7-2-1-4-13(17)10-14)20-15-5-3-6-16(11-15)23-12-19-21-22-23/h1-12H,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSJDDQDDIHVLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=CO2)C(=O)NC3=CC(=CC=C3)N4C=NN=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-[4-(Dimethylamino)phenyl]-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2371917.png)
![N1-cyclopropyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2371918.png)


![N-[2-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B2371923.png)


![3-[2-(3-Methylphenyl)pyrrolidine-1-carbonyl]-5-(propan-2-yl)-1,2-oxazole](/img/structure/B2371928.png)
![3,4-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2371930.png)
![1-(3-chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea](/img/structure/B2371931.png)

![(4-(tert-butyl)phenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2371934.png)
![5-(4-chlorophenyl)-3-(furan-2-yl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2371935.png)
![(1R*,4R*)-tert-Butyl N-[4-(pyrazin-2-ylamino)cyclohexyl]carbamate](/img/structure/B2371940.png)
